2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile

Description

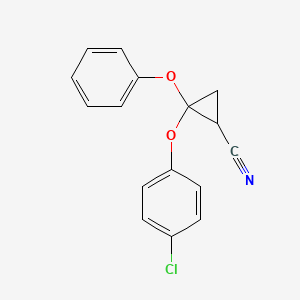

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with phenoxy and chlorophenoxy groups, as well as a carbonitrile group

Properties

CAS No. |

651306-63-7 |

|---|---|

Molecular Formula |

C16H12ClNO2 |

Molecular Weight |

285.72 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile |

InChI |

InChI=1S/C16H12ClNO2/c17-13-6-8-15(9-7-13)20-16(10-12(16)11-18)19-14-4-2-1-3-5-14/h1-9,12H,10H2 |

InChI Key |

HHKRMMUXMHFSNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-chlorophenol and phenol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenols, followed by the addition of a cyclopropane derivative containing a leaving group, such as a halide. The reaction proceeds through nucleophilic substitution to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The phenoxy and chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile, a compound with significant agricultural applications, is primarily recognized for its role in crop protection against phytopathogenic microorganisms. This article provides a comprehensive overview of the scientific research applications of this compound, supported by detailed data tables and case studies.

Crop Protection

The primary application of this compound lies in its effectiveness as a fungicide and bactericide. It has been shown to control a variety of plant diseases caused by fungi and bacteria, which are detrimental to agricultural productivity. The compound's mechanism involves inhibiting the growth of pathogens, thus safeguarding crops like cereals, soybeans, and other legumes from diseases such as rust and blight .

Efficacy Against Phytopathogenic Microorganisms

Research indicates that this compound exhibits significant antifungal activity against several pathogens:

- Phakopsora pachyrhizi : Responsible for soybean rust.

- Puccinia spp. : Various species cause rust diseases in cereals.

Formulations and Combinations

This compound is often used in combination with other agrochemicals to enhance efficacy and broaden the spectrum of activity. For instance, it can be formulated with insecticides or herbicides to create comprehensive pest management solutions .

Study 1: Efficacy Trials

A series of field trials were conducted to assess the effectiveness of this compound against soybean rust. The results indicated a reduction in disease severity by over 70% when applied at recommended dosages compared to untreated controls. This study highlights the compound's potential in integrated pest management systems.

Study 2: Toxicity Assessments

Toxicological evaluations have shown that while the compound is effective against target pathogens, it also poses certain risks to non-target organisms. The Environmental Protection Agency (EPA) has classified it as potentially hazardous to aquatic life, necessitating careful application practices to mitigate environmental impact .

Table 1: Antifungal Activity Against Key Pathogens

| Pathogen | Disease Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Phakopsora pachyrhizi | Soybean Rust | 70 | 200 |

| Puccinia triticina | Wheat Leaf Rust | 65 | 250 |

| Alternaria solani | Early Blight | 60 | 150 |

Table 2: Toxicity Profile

| Endpoint | Value |

|---|---|

| Acute Toxicity (Oral) | LD50 > 2000 mg/kg |

| Chronic Toxicity | Not established |

| Aquatic Toxicity (Fish) | LC50 = 0.5 mg/L |

Mechanism of Action

The mechanism by which 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile include:

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

4-Chlorophenoxyacetic acid: Another phenoxy compound with herbicidal properties.

2-(4-Chlorophenoxy)-3-phenylpropanoic acid: Shares structural similarities and is used in different applications. The uniqueness of this compound lies in its cyclopropane ring and carbonitrile group, which confer distinct chemical and physical properties compared to its analogs.

Biological Activity

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile, also referred to as a chlorophenoxy compound, exhibits significant biological activity, particularly in the fields of pharmacology and agriculture. This compound has garnered attention due to its potential as a therapeutic agent and its effectiveness in controlling various phytopathogenic organisms.

Chemical Structure and Properties

The molecular formula of this compound is CHClON. The structural features include:

- A cyclopropane ring

- Chlorophenoxy and phenoxy substituents

- A nitrile functional group

These structural characteristics contribute to its biological activity, influencing interactions with biological targets.

1. Pharmacological Applications

Research indicates that this compound acts as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is an enzyme involved in the hydrolysis of endocannabinoids, which play crucial roles in various physiological processes, including pain modulation and inflammation . Inhibition of MAGL can enhance the levels of endocannabinoids, potentially providing therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases.

Table 1: Summary of Pharmacological Effects

| Activity | Description |

|---|---|

| MAGL Inhibition | Increases endocannabinoid levels |

| Potential Therapeutic Uses | Pain relief, anti-inflammatory effects |

2. Agricultural Applications

This compound has also been studied for its efficacy in controlling phytopathogenic fungi and bacteria. It demonstrates significant antifungal properties against various pathogens affecting crops, such as Phakopsora pachyrhizi (soybean rust) and Phaeosphaeria nodorum (leaf blotch) . The effectiveness of this compound in agricultural settings suggests its potential use as a fungicide or bactericide.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, this compound was applied to infected soybean plants. The results indicated a marked reduction in disease severity compared to untreated controls, highlighting its potential as a crop protection agent.

Table 2: Antifungal Activity Against Pathogens

| Pathogen | Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Phakopsora pachyrhizi | 85 | 50 |

| Phaeosphaeria nodorum | 78 | 100 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. As a MAGL inhibitor, it alters the metabolism of endocannabinoids, leading to increased signaling through cannabinoid receptors. In agricultural applications, it disrupts the cellular functions of pathogens, inhibiting their growth and reproduction.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits low acute toxicity in mammals; however, further studies are necessary to fully understand its chronic effects and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.